5-Hydroxypicolinimidamide
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Overview
Description
5-Hydroxypicolinimidamide, also known as N-Hydroxypicolinimidamide, is a chemical compound with the molecular formula C6H7N3O. It is a derivative of picolinamide and is characterized by the presence of a hydroxyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypicolinimidamide typically involves the reaction of picolinamide with hydroxylamine under specific conditions. One common method includes the use of sodium methoxide as a base to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted picolinamides.
Scientific Research Applications
5-Hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and imidamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-N-hydroxypicolinimidamide: A fluorinated derivative with similar chemical properties.
N-Hydroxypicolinimidamide: The parent compound without additional functional groups.
Uniqueness
5-Hydroxypicolinimidamide is unique due to the presence of the hydroxyl group, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(8)5-2-1-4(10)3-9-5/h1-3,10H,(H3,7,8) |
InChI Key |
XSJGRKMNVVRKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)C(=N)N |
Origin of Product |
United States |
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